molecular formula C24H40O2P+ B14790427 [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium

Cat. No.: B14790427
M. Wt: 391.5 g/mol
InChI Key: WLMCONWANSCRFS-UHFFFAOYSA-O
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Description

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of two isopropoxy groups attached to a phenyl ring, which is further bonded to a dicyclohexylphosphonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium typically involves the reaction of 2,6-diisopropoxyphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as potassium tert-butoxide to facilitate the formation of the phosphonium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a catalyst in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
  • N-Butyldi (tert-butyl)phosphonium Tetrafluoroborate
  • Di-t-butylphosphinoferrocene Tetrafluoroborate

Uniqueness

[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C24H40O2P+

Molecular Weight

391.5 g/mol

IUPAC Name

dicyclohexyl-[2,6-di(propan-2-yloxy)phenyl]phosphanium

InChI

InChI=1S/C24H39O2P/c1-18(2)25-22-16-11-17-23(26-19(3)4)24(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3/p+1

InChI Key

WLMCONWANSCRFS-UHFFFAOYSA-O

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)[PH+](C2CCCCC2)C3CCCCC3

Origin of Product

United States

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